An In-depth Technical Guide to 3-Oxocyclohexanecarboxylic Acid: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 3-Oxocyclohexanecarboxylic Acid: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key reactions of 3-Oxocyclohexanecarboxylic acid. This versatile bifunctional molecule serves as a crucial building block in organic synthesis, particularly in the development of chiral molecules and pharmacologically active compounds. This document includes a summary of its physicochemical and spectroscopic properties, detailed experimental protocols for its synthesis and a characteristic reaction, and graphical representations of its synthetic pathway and chemical reactivity.
Chemical Structure and Properties
3-Oxocyclohexanecarboxylic acid, with the chemical formula C₇H₁₀O₃, is a cyclic keto-acid. Its structure consists of a cyclohexane (B81311) ring bearing a ketone group at the 3-position and a carboxylic acid group at the 1-position. The presence of these two functional groups at a 1,3-relationship makes it a valuable synthon for a variety of chemical transformations.
The molecule possesses a chiral center at the C1 position, and therefore exists as a pair of enantiomers, (R)-3-oxocyclohexanecarboxylic acid and (S)-3-oxocyclohexanecarboxylic acid. These enantiomers are valuable chiral building blocks in asymmetric synthesis.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 3-Oxocyclohexanecarboxylic acid is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₃ | [2][3][4] |
| Molecular Weight | 142.15 g/mol | [2][4] |
| Melting Point | 182-183 °C | |
| Boiling Point | 309.7 °C at 760 mmHg | |
| pKa | 4.72 ± 0.20 (Predicted) | |
| Solubility | 48 g/L in water at 25 °C | |
| XLogP3-AA | -0.1 | [2] |
Spectroscopic Data
The structural features of 3-Oxocyclohexanecarboxylic acid can be elucidated using various spectroscopic techniques. The expected characteristic spectral data are summarized below.
Infrared (IR) Spectroscopy: The IR spectrum of 3-Oxocyclohexanecarboxylic acid will exhibit characteristic absorption bands for both the carboxylic acid and ketone functional groups.
| Functional Group | Absorption Range (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300-2500 | Very broad band due to hydrogen bonding |
| C=O (Ketone) | ~1715 | Strong, sharp absorption |
| C=O (Carboxylic Acid) | ~1710 | Strong, sharp absorption, often overlapping with the ketone C=O |
| C-O (Carboxylic Acid) | 1320-1210 | Medium to strong absorption |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will show signals corresponding to the different types of protons in the molecule. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The protons on the cyclohexane ring will appear as complex multiplets in the aliphatic region (1.5-3.0 ppm).
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms. The carbonyl carbons of the ketone and carboxylic acid will appear at low field (typically 170-210 ppm). The remaining sp³ hybridized carbons of the cyclohexane ring will resonate at higher field.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 142. Key fragmentation patterns would involve the loss of water (M-18), the carboxyl group (M-45), and cleavage of the cyclohexane ring. Predicted m/z values for common adducts are presented in Table 2.
| Adduct | m/z |
| [M+H]⁺ | 143.07027 |
| [M+Na]⁺ | 165.05221 |
| [M-H]⁻ | 141.05571 |
| [M]⁺ | 142.06244 |
Synthesis and Reactions
Synthesis of 3-Oxocyclohexanecarboxylic Acid
A common laboratory synthesis of 3-Oxocyclohexanecarboxylic acid involves the oxidation of a suitable precursor. One such method is the oxidation of 3-hydroxycyclohexanecarboxylic acid using an oxidizing agent like Jones reagent (CrO₃ in sulfuric acid and acetone).
Experimental Protocol: Oxidation of 3-Hydroxycyclohexanecarboxylic Acid
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Reagents and Equipment:
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3-Hydroxycyclohexane-1-carboxylic acid
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Jones Reagent (prepared by dissolving chromium trioxide in concentrated sulfuric acid and water)
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Ice bath
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Separatory funnel
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Rotary evaporator
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-
Procedure:
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Dissolve 3-hydroxycyclohexane-1-carboxylic acid (e.g., 1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
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Slowly add Jones reagent dropwise from a dropping funnel to the stirred solution, maintaining the temperature below 20 °C.
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After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding isopropanol (B130326) until the orange color of Cr(VI) disappears and a green precipitate of Cr(III) salts forms.
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Remove the acetone under reduced pressure using a rotary evaporator.
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To the remaining aqueous layer, add water and extract the product with dichloromethane (3 x volume).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Evaporate the solvent to yield the crude 3-Oxocyclohexanecarboxylic acid, which can be further purified by recrystallization.
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Key Reactions
The bifunctional nature of 3-Oxocyclohexanecarboxylic acid allows for a wide range of chemical transformations. The ketone can undergo reduction, reductive amination, and reactions with nucleophiles, while the carboxylic acid can be converted to esters, amides, and acid chlorides.
One of the most common and important reactions is Fischer esterification , where the carboxylic acid is converted to an ester in the presence of an alcohol and an acid catalyst.
Experimental Protocol: Fischer Esterification to Ethyl 3-oxocyclohexanecarboxylate
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Reagents and Equipment:
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3-Oxocyclohexanecarboxylic acid
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Ethanol (B145695) (anhydrous)
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Concentrated sulfuric acid (catalyst)
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Sodium bicarbonate solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Separatory funnel
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-
Procedure:
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In a round-bottom flask, combine 3-Oxocyclohexanecarboxylic acid (1.0 eq) and a large excess of anhydrous ethanol (which also serves as the solvent).
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Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
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Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
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After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
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Dissolve the residue in diethyl ether and transfer to a separatory funnel.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-oxocyclohexanecarboxylate.
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The product can be purified by vacuum distillation.
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Applications in Drug Development
3-Oxocyclohexanecarboxylic acid and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. Its bifunctionality and chirality make it a versatile scaffold for creating complex molecular architectures.
Derivatives of this keto-acid have been explored as potential kinase inhibitors . Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. By modifying the structure of 3-Oxocyclohexanecarboxylic acid, medicinal chemists can design molecules that fit into the active site of specific kinases, thereby inhibiting their activity and disrupting the disease-related signaling cascade.
Furthermore, chiral derivatives of 3-Oxocyclohexanecarboxylic acid have been utilized in the synthesis of antiepileptic drugs . The stereochemistry of a drug molecule is often critical for its efficacy and safety, and using enantiomerically pure starting materials like the resolved enantiomers of 3-Oxocyclohexanecarboxylic acid can lead to the synthesis of single-enantiomer drugs with improved therapeutic profiles.
Conclusion
3-Oxocyclohexanecarboxylic acid is a fundamentally important molecule in organic chemistry with significant practical applications, particularly in the pharmaceutical industry. Its rich chemistry, stemming from the interplay of its ketone and carboxylic acid functionalities, combined with its inherent chirality, makes it a valuable and versatile tool for the synthesis of complex and biologically active molecules. This guide has provided a foundational understanding of its properties, synthesis, and reactivity, which will be of value to researchers and professionals in the field of drug discovery and development.
References
- 1. 3-Oxocyclohexene-1-carboxylate | C7H7O3- | CID 7784253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1R)-3-Oxocyclohexane-1-carboxylic acid | C7H10O3 | CID 12924365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. 3-Oxocyclohexane-1-carboxylic acid | C7H10O3 | CID 2760252 - PubChem [pubchem.ncbi.nlm.nih.gov]



